N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves the condensation of 2-aminobenzenethiol with ethyl bromoacetate to form 6-ethoxybenzothiazole. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored .
Chemical Reactions Analysis
Types of Reactions: N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a fluorescent probe.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[1-(4-nitrobenzoyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-2-oxoacetamide
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide
Uniqueness: N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its methoxy group enhances its solubility and may contribute to its interaction with biological targets.
Properties
Molecular Formula |
C17H16N2O3S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C17H16N2O3S/c1-3-22-13-8-9-14-15(10-13)23-17(18-14)19-16(20)11-4-6-12(21-2)7-5-11/h4-10H,3H2,1-2H3,(H,18,19,20) |
InChI Key |
OXTFXJRSQUSLGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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